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molecular formula C18H31NO2 B8628764 N,N-Di(6-hydroxyhexyl)aniline CAS No. 120654-38-8

N,N-Di(6-hydroxyhexyl)aniline

Cat. No. B8628764
M. Wt: 293.4 g/mol
InChI Key: JXJSVFDKQKVUET-UHFFFAOYSA-N
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Patent
US04792208

Procedure details

A mixture of freshly distilled aniline (93 g, 1.10 mol), potassium carbonate (304 g, 2.2 mol), 6-chloro-1-hexanol (300.0 g, 2.2 mol), and 500 mL of η-butanol was heated at reflux for 82 hours under nitrogen with vigorous stirring. After cooling and filtering, the butanol was evaporated at reduced pressure to leave a tan oil. The oil was fractionally distilled in vacuo, yielding 205 g (70%) of the title compound as a colorless oil, bp 195°-225° C. (0.15 nm).
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
η-butanol
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](=[O:11])([O-])[O-].[K+].[K+].Cl[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][OH:21]>>[OH:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][N:1]([CH2:4][CH2:3][CH2:2][CH2:7][CH2:6][CH2:8][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
304 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 g
Type
reactant
Smiles
ClCCCCCCO
Name
η-butanol
Quantity
500 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 82 hours under nitrogen with vigorous stirring
Duration
82 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the butanol was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a tan oil
DISTILLATION
Type
DISTILLATION
Details
The oil was fractionally distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCN(C1=CC=CC=C1)CCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 205 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 127%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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